1-Aminopropane-1,2-diol
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Overview
Description
1-Aminopropane-1,2-diol, also known as 3-amino-1,2-propanediol, is a chemical compound with the molecular formula C3H9NO2. It is a viscous, colorless to pale yellow liquid that is soluble in water. This compound is an important intermediate in the synthesis of various pharmaceuticals and specialty chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Aminopropane-1,2-diol can be synthesized through several methods:
Epoxy Chloropropane Method: This involves the reaction of glycerin chlorohydrin with ammonia in the presence of a catalyst at temperatures between 30°C and 50°C.
Glycerin Chlorohydrin Method: Similar to the epoxy chloropropane method, this involves the reaction of glycerin chlorohydrin with ammonia water (25%-27%) under stirring and heating conditions.
Racemic Glycidol Method: This method uses racemic glycidol as a starting material and involves aminolysis reactions.
Industrial Production Methods
Industrial production of this compound typically involves the continuous flow process where reagents are injected at controlled flow rates and temperatures. This method ensures high yield and product purity .
Chemical Reactions Analysis
Types of Reactions
1-Aminopropane-1,2-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into simpler amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Sodium borohydride (NaBH4) is often used as a reducing agent.
Substitution: Various halides and sulfonates can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Simpler amines and alcohols.
Substitution: Derivatives with different functional groups.
Scientific Research Applications
1-Aminopropane-1,2-diol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-aminopropane-1,2-diol involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. It can act as a chelating agent, binding to metal ions and facilitating their removal or transformation. In biological systems, it can interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
1-Amino-2,3-propanediol: Similar structure but different positional isomer.
Propane-1,2-diol (Propylene Glycol): Lacks the amino group, used in food and medicine industries.
Ethylene Glycol: Contains two hydroxyl groups but no amino group, commonly used as antifreeze.
Uniqueness
1-Aminopropane-1,2-diol is unique due to its combination of amino and hydroxyl groups, which allows it to participate in a wide range of chemical reactions and applications. Its ability to act as both a nucleophile and a chelating agent makes it versatile in various fields .
Properties
CAS No. |
93240-62-1 |
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Molecular Formula |
C3H9NO2 |
Molecular Weight |
91.11 g/mol |
IUPAC Name |
1-aminopropane-1,2-diol |
InChI |
InChI=1S/C3H9NO2/c1-2(5)3(4)6/h2-3,5-6H,4H2,1H3 |
InChI Key |
UZUMQQZPGOFJBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(N)O)O |
Origin of Product |
United States |
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